MYRA-A

c-Myc Transcriptional Regulation Apoptosis

MYRA-A (NSC339585) is the definitive small-molecule tool for dissecting Myc-driven oncogenesis. Unlike MYRA-B, which triggers Myc-dependent apoptosis without affecting transactivation, MYRA-A directly blocks Myc transactivation and interferes with DNA-binding activity of Myc family proteins—enabling researchers to isolate transcriptional consequences from general stress responses. It demonstrates high potency in c-Myc-dependent cell lines and exhibits selectivity over the related E-box binding protein USF. This compound is essential for preclinical proof-of-concept studies targeting Myc oncogene addiction. Procure MYRA-A to ensure mechanistic precision in your Myc pathway investigations.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 3900-43-4
Cat. No. B1677588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMYRA-A
CAS3900-43-4
SynonymsMYRA-A;  MYRA A;  MYRAA;  NSC-339585;  NSC 339585;  NSC339585; 
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C19H20N2O4/c1-21(2)9-5-8-20-13-10-14(22)15-16(19(13)25)18(24)12-7-4-3-6-11(12)17(15)23/h3-4,6-7,10,20,22,25H,5,8-9H2,1-2H3
InChIKeyPCIUVTQUMJMKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MYRA-A (CAS 3900-43-4): A Research-Grade Myc Pathway Inhibitor for Apoptosis Studies


MYRA-A (NSC339585) is a small molecule identified as a Myc pathway response agent (MYRA). It is a direct inhibitor of Myc-driven cellular transformation and functions by inducing apoptosis in a Myc-dependent manner [1][2]. Its primary mechanism of action involves the inhibition of Myc transactivation and direct interference with the DNA-binding activity of Myc family proteins [1]. This compound serves as a critical chemical probe for investigating Myc oncoprotein function in cancer and other disease models [3].

Critical Distinction: MYRA-A vs. MYRA-B in Myc-Targeting Research


Not all Myc pathway response agents (MYRAs) are functionally equivalent. Substituting MYRA-A with its closest analog, MYRA-B, or other in-class candidates can lead to fundamentally different experimental outcomes. The key differentiator is their divergent mechanism of action: MYRA-A directly inhibits Myc transactivation and DNA binding, whereas MYRA-B induces Myc-dependent apoptosis without affecting these critical functions [1][2]. Therefore, selecting the correct compound is paramount for precisely modulating specific nodes within the Myc pathway and interpreting subsequent biological effects.

Quantitative Evidence Guide: MYRA-A's Differential Profile for Scientific Selection


Differential Mechanism of Action: MYRA-A Inhibits Myc-DNA Binding, Unlike MYRA-B

The primary differentiation lies in the compound's mechanism. MYRA-A directly inhibits Myc transactivation and interferes with the DNA-binding activity of Myc family proteins. In contrast, its closest analog, MYRA-B, induces Myc-dependent apoptosis without affecting these functions [1][2]. This distinction is crucial for experimental design. Furthermore, MYRA-A exhibits specificity by having no effect on the E-box-binding protein USF, a related transcription factor [1].

c-Myc Transcriptional Regulation Apoptosis

Comparative Potency in Inducing Apoptosis in c-Myc-Overexpressing Cells

MYRA-A demonstrates higher potency than MYRA-B in reducing cell viability in c-Myc-overexpressing cell lines. In Rat-1 cells with high c-Myc expression, treatment with 3 µM MYRA-A led to a substantial reduction in viability, comparable to the effect of a much higher concentration (40 µM) of MYRA-B [1]. In another model, the IC50 of MYRA-A for HO15.19 cells was approximately 10 µM, whereas the IC50 for MYRA-B was around 140 µM [2].

Cell Viability Oncogene Addiction Apoptosis

Selectivity Profile: MYRA-A Does Not Affect the Related E-box Binding Protein USF

MYRA-A demonstrates a degree of specificity within the transcription factor family. While it effectively inhibits the DNA-binding activity of Myc proteins, it has no effect on the E-box-binding protein USF [1]. This is an important control for experiments designed to isolate the role of Myc.

Selectivity Off-Target Effects Transcription Factors

Validated Application Scenarios for MYRA-A in Myc-Dependent Research


Dissecting Mechanism: Differentiating Direct Myc Inhibition from Downstream Apoptosis

Researchers studying the nuances of the Myc pathway can use MYRA-A as a precise tool. Its unique ability to block Myc transactivation and DNA binding [1] distinguishes it from other apoptosis inducers like MYRA-B. This allows for experiments that separate the consequences of direct Myc inhibition from general cellular stress responses [2].

Investigating Oncogene Addiction in c-Myc-Driven Cell Lines

MYRA-A is particularly well-suited for studies in cell line models that are dependent on high levels of c-Myc expression for survival and proliferation. Its demonstrated high potency in reducing viability in these models [1][2] makes it an effective chemical probe for investigating the concept of oncogene addiction in cancer biology.

Validating Myc as a Therapeutic Target in Oncology Research

As a small molecule that inhibits Myc-driven transformation and induces apoptosis in a Myc-dependent manner [1], MYRA-A serves as a valuable tool compound for pre-clinical validation studies. It can be used to generate proof-of-concept data supporting the therapeutic potential of targeting the Myc pathway in various cancers.

Control Experiments for E-box Binding Specificity

Given its established selectivity profile, where it inhibits Myc but not the related E-box binding protein USF [1], MYRA-A is an ideal candidate for use as a positive control in experiments designed to assess the specificity of other compounds or genetic tools aimed at the E-box binding family of transcription factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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